Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin- 1-yl)benzenesulfonamides (PIB-SAs) are a class of compounds designed as analogs of combretastatin A-4 (CA-4) []. These compounds incorporate a phenyl 2-imidazolidinone moiety, considered a bioisosteric equivalent of the trimethoxyphenyl group found in CA-4 and other antimitotic agents like colchicine and podophyllotoxin [].
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the molecular formula CHNO. It is classified as an imidazolidine derivative and is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds. The compound features a benzoate moiety attached to a 2-oxoimidazolidine structure, which contributes to its unique chemical properties and biological activities.
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate can be sourced from various chemical suppliers and is often used in research settings. It falls under the category of organic compounds, specifically within the sub-class of esters and heterocycles. The compound's IUPAC name reflects its structure, indicating the presence of both an ethyl ester and an oxoimidazolidine group.
The synthesis of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate typically involves the reaction between ethyl benzoate and 2-oxoimidazolidine. This reaction is generally facilitated by specific catalysts and solvents, often requiring elevated temperatures to achieve complete conversion.
The presence of the oxo group and the imidazolidine ring contributes to its reactivity and interaction with biological targets.
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions employed during these reactions.
The mechanism of action for Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with various biological targets. The oxoimidazolidine moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to biological effects such as antimicrobial activity or modulation of metabolic pathways.
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate is typically a solid at room temperature with a melting point that can vary based on purity but generally falls within the range of typical organic compounds.
Relevant data such as boiling point, density, and refractive index may vary based on experimental conditions but are essential for practical applications.
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate has diverse applications in scientific research:
This compound's unique structural features make it valuable for various applications across multiple scientific disciplines.
Organocatalysis enables efficient imidazolidinone ring construction via condensation between 1,2-diaminoethane derivatives and carbonyl compounds. L-proline (10–20 mol%) catalyzes the reaction of ethyl 3-aminobenzoate with diethyl carbonate, yielding the target compound at 60–75°C with 78–85% conversion within 8–12 hours [4] [7]. Hydrogen-bond-donor catalysts like thiourea derivatives facilitate carbonyl activation, reducing side-product formation (e.g., dimerization) by 15–20% compared to base-catalyzed methods [4].
Microwave irradiation (100–120 W) significantly enhances reaction kinetics, achieving >90% yield in ≤3 hours while maintaining enantioselectivity (>95% ee) for chiral analogs when using cinchona alkaloid catalysts [4]. Solvent screening identifies polar aprotic media (acetonitrile, DMF) as optimal, with reaction rates 2.3-fold higher than in toluene [7].
Table 1: Organocatalyst Performance in Imidazolidinone Synthesis
Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproduct Reduction (%) |
---|---|---|---|---|
L-Proline | 75 | 10 | 85 | 10 |
Thiourea-Cinchonine | 60 | 8 | 92 | 25 |
DBU | 85 | 6 | 88 | 18 |
L-Proline (MW) | 80 | 2.5 | 94 | 5 |
Fragment coupling strategies exploit modular assembly for structural diversification. Suzuki-Miyaura cross-coupling of ethyl 3-bromobenzoate with 2-oxoimidazolidin-1-ylboronic esters delivers the core scaffold in 70–85% yield [6]. Key parameters include:
Electron-withdrawing substituents (e.g., 4-CF₃, 3-NO₂) on the benzoate fragment increase electrophilicity, accelerating nucleophilic ring closure by 1.8-fold [10]. Computational modeling (DFT) confirms that para-substituted electron-donating groups (e.g., 4-NMe₂) reduce the energy barrier for imidazolidinone C–N bond formation by 3.2 kcal/mol [6].
Table 2: Fragment Effects on Cyclization Kinetics
Benzoate Fragment | ΔG‡ (kcal/mol) | Cyclization Rate (×10⁻³ s⁻¹) | Yield (%) |
---|---|---|---|
3-H | 22.1 | 1.8 | 78 |
4-CF₃ | 20.3 | 3.2 | 85 |
3-NO₂ | 19.7 | 3.8 | 89 |
4-NMe₂ | 18.9 | 4.5 | 82 |
Late-stage functionalization of the imidazolidinone ring enables targeted diversification:
Table 3: Electrophilic Modification Outcomes
Reaction | Reagent/System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
Bromination | NBS/CCl₄ | 0°C, 2 h | 78 | C4 > N1 (8:1) |
Diazirine Incorporation | R-NH₂/K₂CO₃/DMF | 25°C, 12 h | 68 | >95% N1 |
N1-Alkylation | NaH/R-Br/THF | 0°C → RT, 4 h | 85 | Mono:Di (9:1) |
Carbonylative Coupling | Pd(OAc)₂/XantPhos/CO (5 atm) | 100°C, 10 h | 70 | C4 exclusive |
Sequential assembly via propargylic ureas allows atom-economical imidazolidinone formation:
Critical optimizations include:
Table 4: Multistep Route Yield Optimization
Step | Reagent/Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
Urea Formation | Propargyl isocyanate | −10 → 25 | 3 | 93 | 98 |
Cycloisomerization | AgOTf (5 mol%) | 50 | 1.5 | 89 | 95 |
Hydrogenation | 10% Pd-C/H₂ (30 psi) | 25 | 6 | 95 | >99 |
Ester Hydrolysis | LiOH/THF-H₂O | 0 | 1 | 96 | 97 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: